Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate
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Overview
Description
Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoate is an organic compound with a complex structure that includes two ester groups attached to a central phenylene ring via oxymethylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoate typically involves the esterification of 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoate may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and allows for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as aluminum chloride and are carried out under anhydrous conditions.
Major Products
Hydrolysis: 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoic acid and methanol.
Reduction: 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate
- Dimethyl 2,2’-[1,3-phenylenebis(oxymethylene)]dibenzoate
- Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]diacetate
Uniqueness
Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoate is unique due to its specific ester linkages and the presence of the phenylene ring, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable in various research and industrial applications where specific reactivity and stability are required.
Properties
CAS No. |
500904-59-6 |
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Molecular Formula |
C24H22O6 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 2-[[4-[(2-methoxycarbonylphenyl)methoxy]phenoxy]methyl]benzoate |
InChI |
InChI=1S/C24H22O6/c1-27-23(25)21-9-5-3-7-17(21)15-29-19-11-13-20(14-12-19)30-16-18-8-4-6-10-22(18)24(26)28-2/h3-14H,15-16H2,1-2H3 |
InChI Key |
VAVMJLYRTGHLAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)OCC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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